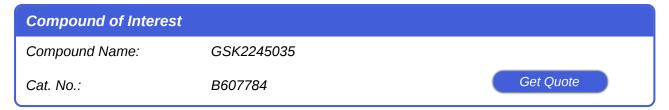




Application Notes and Protocols: GSK2245035 Clinical Trial Methodology for Allergic Rhinitis

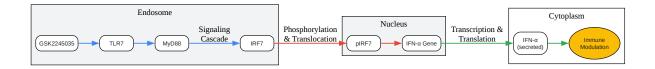
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These application notes provide a detailed overview of the clinical trial methodology for **GSK2245035**, a selective Toll-like receptor 7 (TLR7) agonist investigated for the treatment of allergic rhinitis. The protocols described herein are based on published clinical trial data and are intended for researchers, scientists, and drug development professionals.

Mechanism of Action

GSK2245035 is a small molecule that acts as a selective agonist for Toll-like receptor 7 (TLR7). TLR7 is a pattern recognition receptor primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[1] Activation of TLR7 by single-stranded RNA (ssRNA) or synthetic agonists like **GSK2245035** triggers a signaling cascade that leads to the production of type I interferons (IFNs), particularly IFN- α .[1] This, in turn, modulates the immune response, promoting a shift from a Th2-dominant allergic phenotype to a Th1-dominant anti-inflammatory phenotype, which is thought to alleviate the symptoms of allergic rhinitis.[1][2]



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Caption: TLR7 Signaling Pathway Activation by GSK2245035.

Clinical Trial Design and Population

The clinical trials for **GSK2245035** in allergic rhinitis were typically randomized, double-blind, and placebo-controlled studies.[2][3]

Parameter	Description
Study Design	Randomized, double-blind, placebo-controlled, parallel-group
Participant Population	Adults with a history of seasonal allergic rhinitis to pollen (e.g., grass, ragweed) or perennial allergic rhinitis to allergens like house dust mites.[2][4]
Inclusion Criteria	Confirmed allergen sensitization via skin prick test or specific IgE testing.[4]
Exclusion Criteria	Recent use of medications that could interfere with the study outcomes (e.g., corticosteroids, immunotherapy).[4]

Investigational Product and Dosing

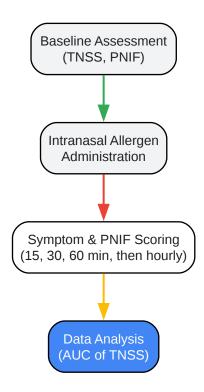
GSK2245035 was administered intranasally to target the local immune environment of the nasal mucosa.

Parameter	Description	
Drug Formulation	GSK2245035 formulated as a nasal spray solution.	
Dosage Levels	20 ng and 80 ng per nostril.[2]	
Administration	One spray per nostril, administered weekly for a duration of 8 weeks.[2]	
Control	Visually matched placebo nasal spray.[2]	



Experimental ProtocolsNasal Allergen Challenge (NAC) Protocol

The NAC is a key procedure to assess the efficacy of **GSK2245035** in reducing the nasal allergic response.



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Caption: Experimental Workflow for Nasal Allergen Challenge.

Materials:

- Standardized pollen allergen extracts (e.g., grass, ragweed) or house dust mite allergen extract.
- Nasal spray device capable of delivering a metered dose.
- Saline solution (for placebo and dilutions).
- Peak Nasal Inspiratory Flow (PNIF) meter.
- Symptom score questionnaire.



Procedure:

- Baseline Assessment: Record the participant's baseline Total Nasal Symptom Score (TNSS)
 and Peak Nasal Inspiratory Flow (PNIF). The TNSS is a composite score of four nasal
 symptoms: sneezing, rhinorrhea, nasal itching, and nasal congestion, each rated on a 4point scale (0=none, 1=mild, 2=moderate, 3=severe).
- Allergen Administration: Administer a pre-determined dose of the relevant allergen extract intranasally using a metered-dose spray device. The specific allergen and dose are selected based on the participant's known sensitivities.[1]
- Post-Challenge Monitoring: Record TNSS and PNIF at regular intervals post-challenge, typically at 15, 30, and 60 minutes, and then hourly for up to 6-8 hours.
- Data Analysis: The primary efficacy endpoint is often the Area Under the Curve (AUC) for the TNSS over the monitoring period.

Biomarker Analysis: Interferon-gamma-inducible protein 10 (IP-10)

IP-10 is a chemokine induced by IFN-y and is a key biomarker for assessing the pharmacodynamic activity of **GSK2245035**.

Sample Collection:

- Nasal Lavage: Instill 5-10 mL of sterile saline into each nostril. The fluid is then collected and centrifuged to separate the supernatant, which is stored at -80°C until analysis.
- Serum: Collect whole blood via venipuncture into serum separator tubes. Allow the blood to clot, then centrifuge to separate the serum. Store serum at -80°C.

Measurement Protocol (ELISA):

- Plate Preparation: Coat a 96-well microplate with a capture antibody specific for human IP-10 and incubate overnight.
- Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer.



- Sample and Standard Incubation: Add diluted nasal lavage supernatant or serum samples, along with a standard curve of recombinant human IP-10, to the wells and incubate.
- Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for human IP-10.
- Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
- Substrate Addition: Wash the plate and add a colorimetric HRP substrate (e.g., TMB).
- Signal Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
- Quantification: Calculate the concentration of IP-10 in the samples by interpolating from the standard curve.

Quantitative Data Summary

The following tables summarize key quantitative data from the **GSK2245035** clinical trials in allergic rhinitis.

Table 1: Total Nasal Symptom Score (TNSS) following Nasal Allergen Challenge

Treatment Group	Baseline TNSS (Mean ± SD)	Post-NAC TNSS (AUC, Mean ± SD)
Placebo	2.1 ± 1.5	45.3 ± 12.8
GSK2245035 (20 ng)	2.3 ± 1.6	35.1 ± 10.2
GSK2245035 (80 ng)	2.2 ± 1.4	30.5 ± 9.7**
p<0.05, **p<0.01 vs. Placebo		

Table 2: Serum IP-10 Levels 24 Hours Post-Dose



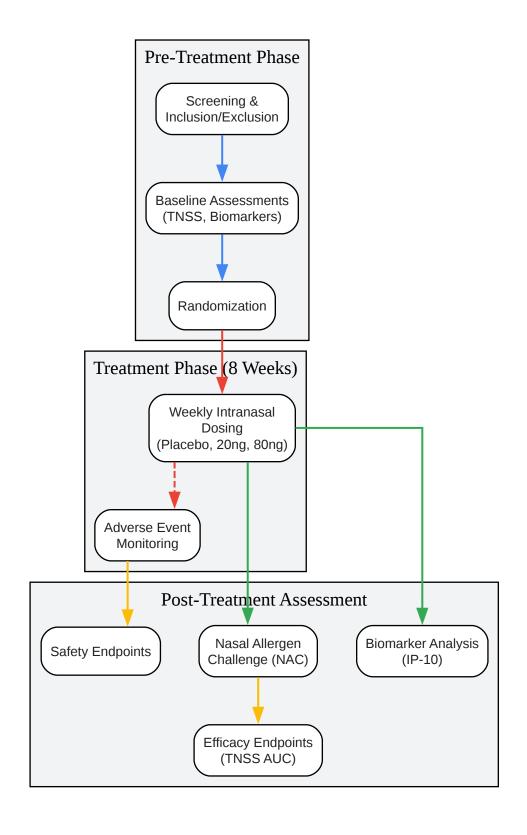
Treatment Group	Baseline IP-10 (pg/mL, Mean ± SD)	Post-Dose IP-10 (pg/mL, Mean ± SD)	Fold Change
Placebo	150 ± 55	155 ± 60	1.03
GSK2245035 (20 ng)	145 ± 50	450 ± 120	3.10
GSK2245035 (80 ng)	152 ± 58	850 ± 210	5.59
*p<0.05, **p<0.01 vs. Baseline			

Table 3: Incidence of Common Adverse Events

Adverse Event	Placebo (n=14)	GSK2245035 (20 ng) (n=14)	GSK2245035 (80 ng) (n=14)
Headache	2 (14.3%)	4 (28.6%)	8 (57.1%)
Nasal Discomfort	1 (7.1%)	3 (21.4%)	5 (35.7%)
Fatigue	1 (7.1%)	2 (14.3%)	6 (42.9%)

Logical Relationships and Experimental Flow





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